N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C19H15ClN2O3S and a molecular weight of 386.85. It is an indole analog, which are important therapeutic agents with anti-oxidant, anti-HIV, and anti-cancer activities .
Synthesis Analysis
The compound has been synthesized in good yield by stirring the compound N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid, in dry dichloromethane followed by the addition of 2,6-lutidine, and o-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyl uraniumtetrafluoroborate in cooled condition .Molecular Structure Analysis
The three-dimensional structure of the compound was elucidated using single crystal X-ray diffraction methods. It crystallizes in the monoclinic crystal system with space group P 2 1 /c. The structure was solved by direct methods and refined by full matrix least square procedure to a final R value of 0.043 for 2490 observed reflections. Three intra-molecular interactions of the type N-H···N and C-H···N were observed .Chemical Reactions Analysis
The synthesis process involves a reaction between N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide and 1H-indole-2-carboxylic acid . Further details about the chemical reactions involved in the synthesis of this compound are not available in the retrieved information.Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-13-7-9-14(10-8-13)25-12-18(23)21-15-4-1-2-5-16(15)22-19(24)17-6-3-11-26-17/h1-11H,12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHAVMVVRATGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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